molecular formula C22H22F3N3OS B2438370 N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 338397-08-3

N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B2438370
CAS RN: 338397-08-3
M. Wt: 433.49
InChI Key: KFHOALZJRLYJFY-UHFFFAOYSA-N
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Description

The compound “N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule. It contains a benzamide group, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It also contains a dimethylaminopropyl group .

Scientific Research Applications

Anti-acetylcholinesterase Activity

Another area of interest is the anti-acetylcholinesterase (anti-AChE) activity. Piperidine derivatives, similar in structure to the compound , have shown significant anti-AChE activity. The study found that specific substitutions on the benzamide moiety led to a substantial increase in activity, indicating potential use in treating conditions like Alzheimer's (Sugimoto et al., 1990).

Anticonvulsant Activity

Derivatives of the compound have been synthesized and evaluated for their CNS depressant and anticonvulsant activity. A study on novel isatin coupled thiazolidin‐4‐one derivatives, which are structurally related to the compound , demonstrated promising results in inhibiting seizure spread, with a computational docking study predicting analogous binding modes to certain receptors (Nikalje et al., 2015).

Melanoma Uptake and Tissue Selectivity

Compounds with structural similarities have been explored for melanoma uptake and tissue selectivity. One such study found that specific N-(dialkylaminoalkyl)benzamides showed high uptake in melanoma, indicating potential use in melanoma imaging and possibly radionuclide therapy (Eisenhut et al., 2000).

Cerebral Ischemia Markers

Research has also investigated the use of certain derivatives as cerebral ischemia markers. Nitroimidazole-based thioflavin-T derivatives, structurally related to the compound , were evaluated as possible markers, showing good permeation of the blood-brain barrier and specific location in cerebral ischemic tissue (Chu et al., 2007).

Antitumor Activity

In the field of cancer research, the derivative N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049) demonstrated curative activity against certain types of cancer in mice, highlighting the role of lipophilicity and tumor pharmacokinetics in its antitumor activity (Lukka et al., 2012).

Safety and Hazards

Dimethylaminopropylamine, a related compound, is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS/c1-28(2)12-4-11-26-20(29)15-7-9-16(10-8-15)21-27-19(14-30-21)17-5-3-6-18(13-17)22(23,24)25/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHOALZJRLYJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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